molecular formula C8H13NO3 B1422197 Methyl 4-amino-5,5-dimethyl-2,5-dihydrofuran-3-carboxylate CAS No. 1260088-70-7

Methyl 4-amino-5,5-dimethyl-2,5-dihydrofuran-3-carboxylate

Cat. No.: B1422197
CAS No.: 1260088-70-7
M. Wt: 171.19 g/mol
InChI Key: GLSSJSJNRMDYHJ-UHFFFAOYSA-N
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Description

Methyl 4-amino-5,5-dimethyl-2,5-dihydrofuran-3-carboxylate is a heterocyclic organic compound with the molecular formula C8H13NO3 This compound features a furan ring substituted with an amino group, two methyl groups, and a carboxylate ester group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 4-amino-5,5-dimethyl-2,5-dihydrofuran-3-carboxylate typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of ethyl 2-chloro-3-oxobutanoate with malonic acid dinitrile in the presence of sodium ethoxide, followed by cyclization and esterification . Another approach includes the condensation of acetylacetone with ethyl bromopyruvate, followed by cyclization and aromatization .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the aforementioned synthetic routes to ensure high yield and purity, along with cost-effective and scalable reaction conditions.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-amino-5,5-dimethyl-2,5-dihydrofuran-3-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to form more complex structures.

    Reduction: Reduction reactions can be used to modify the functional groups present in the compound.

    Substitution: The amino group and the ester group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides or acyl chlorides under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines.

Scientific Research Applications

Methyl 4-amino-5,5-dimethyl-2,5-dihydrofuran-3-carboxylate has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex heterocyclic compounds.

    Biology: The compound’s derivatives may exhibit biological activity, making it a candidate for drug development and biochemical studies.

    Industry: It can be used in the synthesis of fine chemicals and specialty materials.

Mechanism of Action

The mechanism of action of methyl 4-amino-5,5-dimethyl-2,5-dihydrofuran-3-carboxylate depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The molecular pathways involved would vary based on the specific biological context and the nature of the compound’s interactions with its targets.

Comparison with Similar Compounds

Similar Compounds

    Methyl 4,5-dimethyl-2,5-dihydrofuran-3-carboxylate: Lacks the amino group, which may result in different reactivity and biological activity.

    Ethyl 5-amino-4-cyano-2-methylfuran-3-carboxylate:

    Ethyl 4-acetyl-5-methylfuran-3-carboxylate: Features an acetyl group, which can influence its reactivity and use in synthesis.

Uniqueness

Methyl 4-amino-5,5-dimethyl-2,5-dihydrofuran-3-carboxylate is unique due to the presence of both an amino group and a carboxylate ester group on the furan ring

Properties

IUPAC Name

methyl 4-amino-5,5-dimethyl-2H-furan-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H13NO3/c1-8(2)6(9)5(4-12-8)7(10)11-3/h4,9H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GLSSJSJNRMDYHJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C(=C(CO1)C(=O)OC)N)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H13NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

171.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Methyl 4-amino-5,5-dimethyl-2,5-dihydrofuran-3-carboxylate
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Methyl 4-amino-5,5-dimethyl-2,5-dihydrofuran-3-carboxylate
Reactant of Route 3
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Methyl 4-amino-5,5-dimethyl-2,5-dihydrofuran-3-carboxylate
Reactant of Route 4
Methyl 4-amino-5,5-dimethyl-2,5-dihydrofuran-3-carboxylate
Reactant of Route 5
Methyl 4-amino-5,5-dimethyl-2,5-dihydrofuran-3-carboxylate
Reactant of Route 6
Methyl 4-amino-5,5-dimethyl-2,5-dihydrofuran-3-carboxylate

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